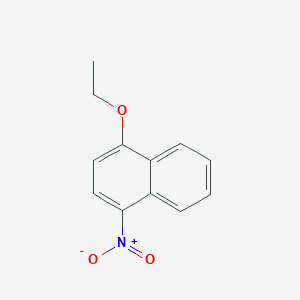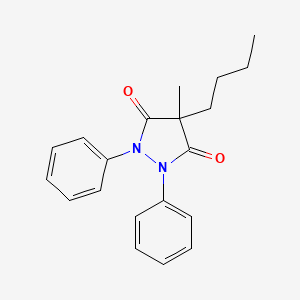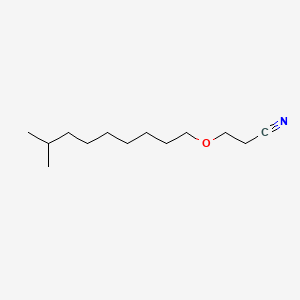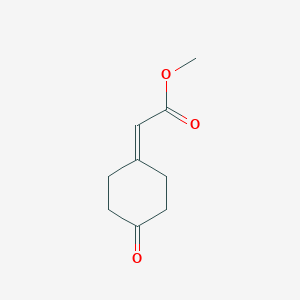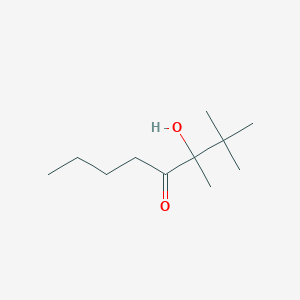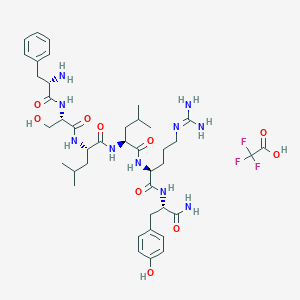
FSLLRY-NH2 trifluoroacetate salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FSLLRY-NH2 trifluoroacetate salt is a peptide antagonist of the protease-activated receptor 2 (PAR2). This compound is known for its ability to block agonist-induced itching in rodent models and inhibit agonist-induced cardiocyte remodeling and cytokine production by endothelial cells . The compound has a molecular formula of C39H60N10O8 · xC2HF3O2 and a molecular weight of 796.96 (free base basis) .
Méthodes De Préparation
The synthesis of FSLLRY-NH2 trifluoroacetate salt involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Analyse Des Réactions Chimiques
FSLLRY-NH2 trifluoroacetate salt primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature. The common reagents used in its synthesis include coupling reagents like HBTU or DIC, and protecting groups like Fmoc or Boc. The major product formed from these reactions is the desired peptide sequence, FSLLRY-NH2, which is then converted to its trifluoroacetate salt form .
Applications De Recherche Scientifique
FSLLRY-NH2 trifluoroacetate salt has a wide range of scientific research applications:
Chemistry: Used as a model peptide in studies involving peptide synthesis and purification techniques.
Biology: Acts as a PAR2 antagonist, making it useful in studies related to cell signaling and receptor biology.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of FSLLRY-NH2 trifluoroacetate salt involves its antagonistic effect on the protease-activated receptor 2 (PAR2). By binding to PAR2, it prevents the receptor from being activated by its natural agonists, thereby inhibiting downstream signaling pathways. This results in the reduction of cardiocyte remodeling, cytokine production, and visceral hypersensitivity .
Comparaison Avec Des Composés Similaires
FSLLRY-NH2 trifluoroacetate salt can be compared with other PAR2 antagonists such as ENMD-1068 hydrochloride and AZ3451 . While all these compounds share the ability to inhibit PAR2, this compound is unique due to its specific peptide sequence and its high purity (≥98% HPLC). Other similar compounds include:
ENMD-1068 hydrochloride: Another PAR2 antagonist with different molecular structure.
AZ3451: A non-peptide PAR2 antagonist with distinct pharmacological properties.
This compound stands out due to its peptide nature and specific applications in both biological and medical research.
Propriétés
Formule moléculaire |
C41H61F3N10O10 |
|---|---|
Poids moléculaire |
911.0 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C39H60N10O8.C2HF3O2/c1-22(2)17-30(36(55)45-28(11-8-16-44-39(42)43)35(54)46-29(33(41)52)20-25-12-14-26(51)15-13-25)47-37(56)31(18-23(3)4)48-38(57)32(21-50)49-34(53)27(40)19-24-9-6-5-7-10-24;3-2(4,5)1(6)7/h5-7,9-10,12-15,22-23,27-32,50-51H,8,11,16-21,40H2,1-4H3,(H2,41,52)(H,45,55)(H,46,54)(H,47,56)(H,48,57)(H,49,53)(H4,42,43,44);(H,6,7)/t27-,28-,29-,30-,31-,32-;/m0./s1 |
Clé InChI |
YOHKVKBYKRRTME-YQWGHBPESA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


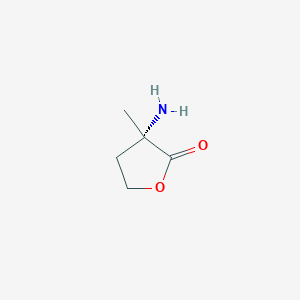

![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine;phthalic acid](/img/structure/B13779943.png)
